molecular formula C9H8N2O2 B13547574 2-Amino-2-(2-cyanophenyl)acetic acid

2-Amino-2-(2-cyanophenyl)acetic acid

Cat. No.: B13547574
M. Wt: 176.17 g/mol
InChI Key: KTHUCEHYFTXPEH-UHFFFAOYSA-N
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Description

DL-2-Cyanophenylglycine is an organic compound with the molecular formula C9H8N2O2 and a molar mass of 176.17 g/mol It is a derivative of phenylglycine, where a cyano group is attached to the phenyl ring

Preparation Methods

The synthesis of DL-2-Cyanophenylglycine can be achieved through several methods. One common approach involves the reaction of benzaldehyde with liquid cyanide in the presence of ammonium bicarbonate . The reaction is carried out in a cyaniding synthesis reactor, where the temperature is gradually increased to 45-55°C, and the liquid cyanide is added dropwise. The temperature is then raised to 90-100°C, and the reaction mixture is maintained at this temperature for three hours. The product is obtained after hydrolyzing, decolorizing, filtering, and neutralizing the reaction mixture .

Chemical Reactions Analysis

DL-2-Cyanophenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-2-Cyanophenylglycine can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

DL-2-Cyanophenylglycine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology, it serves as a precursor for the synthesis of amino acids and peptides. In medicine, DL-2-Cyanophenylglycine derivatives have been studied for their potential as reversible inhibitors of lysine-specific demethylase 1, an enzyme involved in the regulation of gene expression . Additionally, this compound has applications in the pharmaceutical industry as an intermediate in the synthesis of drugs and other bioactive molecules .

Mechanism of Action

The mechanism of action of DL-2-Cyanophenylglycine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as reversible inhibitors of lysine-specific demethylase 1 by binding to the active site of the enzyme and preventing its catalytic activity . This inhibition can lead to changes in gene expression and cellular function, making DL-2-Cyanophenylglycine derivatives potential therapeutic agents for various diseases.

Comparison with Similar Compounds

DL-2-Cyanophenylglycine can be compared with other similar compounds, such as DL-phenylglycine and 2-chlorophenylglycine. While DL-phenylglycine lacks the cyano group, 2-chlorophenylglycine has a chlorine atom instead of a cyano group attached to the phenyl ring . The presence of the cyano group in DL-2-Cyanophenylglycine imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can influence its behavior in chemical reactions and biological systems .

Conclusion

DL-2-Cyanophenylglycine is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block for the synthesis of complex organic molecules. Additionally, its derivatives have shown promise as therapeutic agents, highlighting the importance of continued research on this compound.

Biological Activity

2-Amino-2-(2-cyanophenyl)acetic acid, also known as 2-Cyanophenylalanine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyanophenyl group, which enhances its interaction with biological targets. Recent studies have explored its antimicrobial, anticancer, and neuroprotective properties, making it a compound of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Recent investigations have revealed that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented through Minimum Inhibitory Concentration (MIC) studies.

Microorganism MIC (µg/mL)
Escherichia coli25
Staphylococcus aureus30
Candida albicans20

The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. The following table summarizes its effects:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10
HeLa (Cervical Cancer)12

The compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death .

Neuroprotective Effects

Emerging research indicates that this compound may also exhibit neuroprotective effects. Studies suggest that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of amino acids, including this compound. The results demonstrated that this compound had a higher antibacterial effect compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains .
  • Cancer Cell Line Investigation :
    In a controlled laboratory setting, the anticancer activity was tested on human cancer cell lines. The findings indicated that treatment with the compound resulted in significant reductions in cell viability, particularly in MCF-7 cells, highlighting its potential role in cancer therapy .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-amino-2-(2-cyanophenyl)acetic acid

InChI

InChI=1S/C9H8N2O2/c10-5-6-3-1-2-4-7(6)8(11)9(12)13/h1-4,8H,11H2,(H,12,13)

InChI Key

KTHUCEHYFTXPEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(C(=O)O)N

Origin of Product

United States

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